molecular formula C8H9N3O2 B1220998 N-Benzyl-N-nitrosourea CAS No. 775-11-1

N-Benzyl-N-nitrosourea

Cat. No.: B1220998
CAS No.: 775-11-1
M. Wt: 179.18 g/mol
InChI Key: HBOGKXXMRLVGFX-UHFFFAOYSA-N
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Description

N-Benzyl-N-nitrosourea (NBNU) is an alkylating agent and an important component of many laboratory experiments. This chemical compound has a wide range of applications in scientific research, from the study of biochemical and physiological effects to the development of new drugs and therapies. NBNU is a nitrosourea compound that is composed of two benzyl groups and a nitroso group. It is a potent alkylating agent that is used in many laboratory experiments to study the effects of alkylation on cells.

Scientific Research Applications

Anticancer Activity

N-Benzyl-N-nitrosourea (BzNH) and its derivatives have been extensively studied for their potential as anticancer agents. For example, Crider et al. (1980) synthesized nitrosourea derivatives utilizing piperidine or pyridine rings as carrier groups, finding that some compounds exhibited significant anticancer activity against various tumor systems, including intracranial leukemia and brain tumors (Crider et al., 1980). Similarly, Gupta and Gupta (2009) reported the synthesis of nitrosourea derivatives of benzyl-3-methyl-5/7 substituted 4H-1,4-benzothiazine carboxylates, which were anticipated to be potent anticancer agents with minimized toxicity (Gupta & Gupta, 2009).

Kinetic Studies

The kinetics of solvolyses of various N-alkyl-N-nitrosoureas in neutral and alkaline solutions have been investigated, providing insight into the stability and reactivity of these compounds in biological environments. Garrett et al. (1965) and (1973) conducted studies on the kinetics of solvolyses of N-alkyl-N-nitrosoureas, revealing important aspects of their chemical behavior at different pH levels (Garrett et al., 1965), (Garrett et al., 1973).

Nitrosourea Prodrugs

Ge et al. (2019) synthesized a hypoxia-activated combi-nitrosourea prodrug, which demonstrated significant tumor-hypoxia targeting ability and abolished chemoresistance compared with conventional chloroethylnitrosoureas (Ge et al., 2019).

Chemical Carcinogenesis

Ivankovic (1978) examined the carcinogenic activity of BzNH in rats, confirming its local carcinogenic effects through chronic administration (Ivankovic, 1978).

Decontamination and Disposal

Lunn et al. (1988) proposed an improved procedure for chemically decontaminating residues of nitrosoureas and related N-nitroso compounds, enhancing laboratory safety and environmental considerations (Lunn et al., 1988).

Mechanism of Action

The biological activity of the N-nitrosourea group is due to the alkylating action of a diazonium ion intermediate in aqueous solution which most probably goes through a transitory diazoalkane intermediate .

Future Directions

There continues to be interest in the development of new nitrosourea analogs with greater activity and reduced toxicity . The correlation of structure with intrinsic activity is confused by the high instability of N-nitrosoureas in aqueous solutions at neutral pH values . Therefore, future research could focus on improving the stability of these compounds.

Properties

IUPAC Name

1-benzyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(12)11(10-13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGKXXMRLVGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228202
Record name N-Benzylnitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-11-1
Record name N-Nitroso-N-(phenylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylnitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosobenzylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylnitrosourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-N-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66R25GI5ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Benzyl-N-nitrosourea exert its mutagenic effects?

A1: BzNU primarily acts as a mutagen through the alkylation of DNA. [] This means it attaches a benzyl group to the DNA bases, primarily targeting guanine residues. This alkylation disrupts the normal structure and function of DNA, leading to mutations during DNA replication. Research indicates that BzNU shows selectivity towards the Salmonella typhimurium strain TA100 compared to TA1535. [] This selectivity likely stems from the fact that benzylation induces the SOS DNA repair system more strongly than methylation, as evidenced by the greater activity of BzNU in the SOS chromotest. []

Q2: What is the role of liver enzymes in the mutagenic activity of this compound?

A2: BzNU's mutagenic activity is significantly influenced by liver enzymes, particularly cytochrome P450s. Studies using specific antibodies revealed that P450IIB plays a crucial role in BzNU's mutagenicity, especially at low concentrations. [] Conversely, P450IIE1 does not seem to contribute to BzNU's N-demethylation. [] Furthermore, glutathione (GSH) present in the liver plays a protective role by reducing BzNU's mutagenicity, highlighting the complex interplay between this compound and liver metabolism. []

Q3: What is the significance of comparing this compound's activity to N-methyl-N-nitrosourea (MNU)?

A3: Comparing BzNU to MNU helps elucidate the impact of the benzyl group on mutagenicity. While both compounds are alkylating agents, they exhibit distinct strain preferences in Salmonella typhimurium. [] MNU preferentially mutates TA1535 over TA100, contrasting BzNU's preference. This difference emphasizes that the size and structure of the alkylating group (benzyl vs. methyl) significantly influence the compound's mutagenic profile and interaction with DNA repair mechanisms. []

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